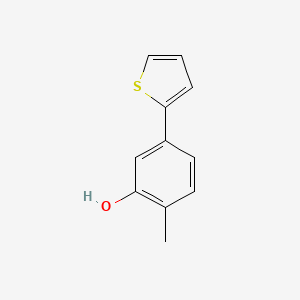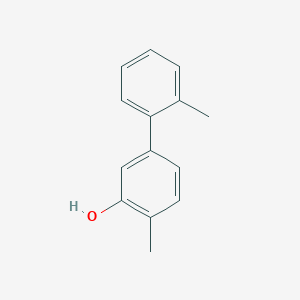
5-(4-Fluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-methylphenol, or 5-FMP, is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 79-81°C. 5-FMP is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and agrochemical synthesis, and as a fluorescent dye in biological research. In addition, 5-FMP has been used as a marker for the detection of certain proteins and as a tool for the study of the structure and function of proteins.
Applications De Recherche Scientifique
5-FMP has been used widely in scientific research, particularly in the fields of biochemistry and molecular biology. In biochemical research, 5-FMP has been used as a fluorescent dye for the detection of certain proteins. It has also been used as a marker for the detection of certain enzymes and as a tool for the study of the structure and function of proteins. In molecular biology, 5-FMP has been used as a reagent in the synthesis of various compounds, including nucleic acids, carbohydrates, and lipids.
Mécanisme D'action
The mechanism of action of 5-FMP is not fully understood. It is believed that the compound binds to proteins and other molecules, altering their structure and function. This binding is thought to be mediated by hydrogen bonds and other non-covalent interactions. In addition, 5-FMP has been shown to interact with certain enzymes, suggesting that it may act as an inhibitor of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP are not well understood. However, studies have shown that the compound can interact with certain proteins and enzymes, suggesting that it may have an effect on their structure and function. In addition, 5-FMP has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-FMP in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, 5-FMP has been shown to be a useful fluorescent dye for the detection of certain proteins and enzymes, making it a useful tool for biochemical and molecular biology research.
The main limitation of using 5-FMP in laboratory experiments is its potential toxicity. The compound has been shown to be toxic to certain organisms, and its use should be done with caution. In addition, the compound has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on their structure and function.
Orientations Futures
The potential applications of 5-FMP are numerous, and further research is needed to explore its full potential. Future research should focus on the biochemical and physiological effects of 5-FMP, as well as its potential toxicity. In addition, further research should be done to explore the mechanism of action of 5-FMP and its potential interactions with proteins and enzymes. Finally, further research should focus on the development of new methods for the synthesis of 5-FMP, as well as its potential applications in the fields of chemistry and biochemistry.
Méthodes De Synthèse
5-FMP can be synthesized by a variety of methods, including the reaction of 4-fluorophenol with a methylating agent such as methyl iodide or methyl triflate in an appropriate solvent. Other methods include the reaction of 4-fluorophenol with an alkylating agent such as ethyl bromoacetate or ethyl chloroacetate in an appropriate solvent. In addition, 5-FMP can be synthesized by the reaction of 4-fluorophenol with a halogenating agent such as bromine or chlorine in an appropriate solvent.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSSMXGCAPLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683688 |
Source


|
| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-78-3 |
Source


|
| Record name | 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














